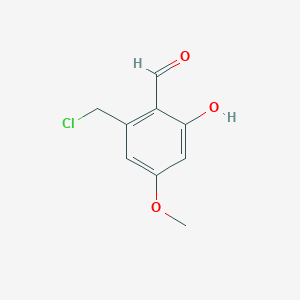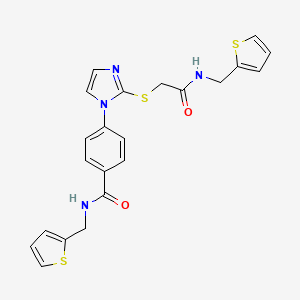
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a chemical compound that is part of a broader class of pyridinium salts. These compounds are known for their interesting chemical properties and potential applications in various fields of chemistry. The pyridinium core is a six-membered ring containing one nitrogen atom, and in this case, it is substituted with benzyl and phenyl groups, which can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyridinium compounds often involves the use of triphenylcarbenium tetrafluoroborate as a key reagent. For instance, the synthesis of fluorine-containing pyrrolizidines is promoted by triphenylcarbenium tetrafluoroborate, which acts efficiently and stereoselectively . Similarly, benzisoxazolo[2,3-a]pyridinium tetrafluoroborates are prepared from pyridine N-oxides through a series of reactions including palladium-catalyzed direct arylation, hydrolysis, diazotization, and intramolecular displacement . These methods highlight the versatility of pyridinium salts and their derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridinium compounds can be quite complex due to the presence of multiple phenyl rings. For example, the crystal structures of related compounds such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine have been determined using X-ray crystallography . These structures reveal the conformation of the pyridine ring and the orientation of the phenyl groups, which can range from flat twisted to boat conformations. Such structural details are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyridinium salts are involved in a variety of chemical reactions. For instance, they can participate in carbofluorination reactions to produce fluorinated pyrrolizidines . They can also react with methyl(ene) ketones in the presence of piperidine acetate to yield substituted benzophenones . These reactions demonstrate the reactivity of pyridinium salts and their utility in synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts are influenced by their molecular structure. For example, the presence of fluorine atoms or aromatic rings can affect the compound's solubility, thermal stability, and electronic properties. Polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties, which are important for material science applications . The dielectric constants of these materials are also noteworthy, as they can impact their use in electronic devices.
Wissenschaftliche Forschungsanwendungen
Synthesis and Conversion
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate has been utilized in the synthesis of primary alkyl and benzyl fluorides. This compound, when thermolyzed, yields corresponding alkyl and benzyl fluorides, providing a method for converting primary amines (Katritzky, Chermprapai, & Patel, 1981). Additionally, its conversion into bromides and chlorides has been explored, offering a convenient synthesis pathway for these compounds from primary amines (Katritzky, Gruntz, Ikizler, Kenny, & Leddy, 1979).
Chemical Reactions and Properties
This compound is also significant in the study of nucleophilic displacements and heterocycles as leaving groups. The aggregation behavior of certain pyridinium salts, including this compound, in solutions has been investigated, providing insights into the nature of non-ideal behaviors and aggregation mechanisms (Dega-Szafran, Szafran, & Katritzky, 1985). Additionally, its role in photoreactions, particularly in photochemical color changes and photorearrangements, has been studied, contributing to the understanding of photochemical processes in dihydropyridines (Shibuya, Nabeshima, Nagano, & Maeda, 1988).
Molecular Structures and Synthesis Techniques
The crystal and molecular structures of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine, have been determined, shedding light on the structural aspects of similar pyridinium compounds (Iwasaki, Watanabe, & Maeda, 1987). Furthermore, innovative strategies for the synthesis of benzylic pyridinium salts via electrooxidative C-H functionalization have been reported, providing alternative methods for creating these compounds (Motsch & Wengryniuk, 2022).
Application in Polymer Science and Organic Chemistry
Research into polymers and organic compounds has also incorporated this compound. For example, its derivatives have been synthesized and characterized for their mechanofluorochromism and aggregation-induced emission properties, with potential applications in various fields including material science and sensor technology (Weng, Si, Zhou, Zuo, Shi, & Duan, 2018).
Wirkmechanismus
Target of Action
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a complex organic compound that primarily targets transcriptional activity in various organisms . It is used to isolate regulatory genes and identify the specific genes that regulate the expression of other genes .
Mode of Action
It is known to interact with its targets by regulating transcriptional activity . This interaction results in changes in gene expression, which can have significant effects on the organism’s biological processes .
Biochemical Pathways
This compound affects the biochemical pathways related to gene expression and regulation . By targeting transcriptional activity, it can influence the downstream effects of these pathways, potentially leading to changes in the organism’s phenotype .
Pharmacokinetics
Like many organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes it regulates . By influencing gene expression, it can cause a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its solubility and stability, thereby influencing its bioavailability and effectiveness .
Zukünftige Richtungen
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a promising molecule for future research due to its ability to regulate transcriptional activity . It can be used to isolate regulatory genes from different organisms and identify the specific genes that regulate the expression of other genes . This opens up new opportunities for the study of gene regulation and the development of new therapeutic strategies.
Eigenschaften
IUPAC Name |
1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQDUCESBXLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


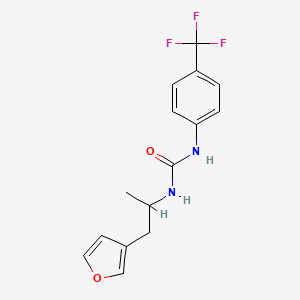
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)
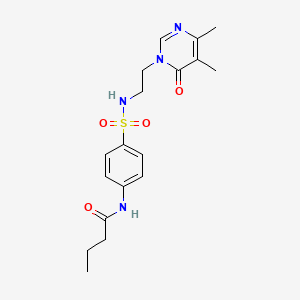
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
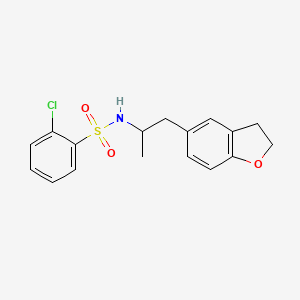
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)
